molecular formula C11H10O4 B1296672 Methyl 2,4-dioxo-4-phenylbutanoate CAS No. 20577-73-5

Methyl 2,4-dioxo-4-phenylbutanoate

Cat. No. B1296672
CAS RN: 20577-73-5
M. Wt: 206.19 g/mol
InChI Key: AQYAHPDSJAFBOS-UHFFFAOYSA-N
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Description

“Methyl 2,4-dioxo-4-phenylbutanoate” is a chemical compound with the linear formula C11H10O4 . It has a CAS number of 20577-73-5 and a molecular weight of 206.2 .


Molecular Structure Analysis

The molecular structure of “Methyl 2,4-dioxo-4-phenylbutanoate” is represented by the formula C11H10O4 . Unfortunately, the search results did not provide more detailed information about its molecular structure.


Chemical Reactions Analysis

The search results mentioned a three-component reaction of “methyl 2,4-dioxo-4-phenylbutanoate” and “methyl 2,4-dioxopentanoate” with aromatic aldehydes and propane-1,2-diamine . Depending on the initial reactant ratio, this reaction yielded 4-acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones and 1,1′-(propane-1,2-diyl)bis(4-acetyl-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one) .


Physical And Chemical Properties Analysis

“Methyl 2,4-dioxo-4-phenylbutanoate” has a molecular weight of 206.2 . Its density is approximately 1.2±0.1 g/cm3 . The boiling point is 335.6±25.0 °C at 760 mmHg . The compound has 4 hydrogen bond acceptors and 5 freely rotating bonds .

Scientific Research Applications

1. Enantioselective [3 + 3] Annulation–Deoxalation Strategy

  • Summary of Application: This method, catalyzed by N-heterocyclic carbene, involves an annulation−deoxalation reaction of alkynyl aldehydes with 2,4-diketoesters and proceeds via the chiralα,β-unsaturated acylazolium intermediates .
  • Methods of Application: The annulation includes the in situ formation of dihydropyranones, which undergo ring-opening methanolysis with Lewis acid activation, followed by deoxalation to afford chiral 1,5-ketoesters in moderate to good yields .
  • Results or Outcomes: This method effectively establishes carbon−carbon bonds under optimal conditions, offering high selectivity and activity .

2. Synthesis of Fragrances and Flavors

  • Summary of Application: Methyl 2,4-dioxo-4-phenylbutanoate is used in the synthesis of fragrances and flavors .
  • Results or Outcomes: The outcomes of this application are the creation of various fragrances and flavors .

3. Dye and Paint Intermediates

  • Summary of Application: Methyl 2,4-dioxo-4-phenylbutanoate is used as an intermediate in the production of dyes and paints .
  • Results or Outcomes: The outcomes of this application are various types of dyes and paints .

4. Ketocarboxylic Acid Protection

  • Summary of Application: Methyl 2,4-dioxo-4-phenylbutanoate is used as a protecting group for ketocarboxylic acids in organic synthesis research .
  • Results or Outcomes: The outcomes of this application are various organic compounds with protected ketocarboxylic acid groups .

Safety And Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

properties

IUPAC Name

methyl 2,4-dioxo-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-15-11(14)10(13)7-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYAHPDSJAFBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308731
Record name methyl 2,4-dioxo-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dioxo-4-phenylbutanoate

CAS RN

20577-73-5
Record name 20577-73-5
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Record name methyl 2,4-dioxo-4-phenylbutanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,4-dioxo-4-phenylbutanoate
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Synthesis routes and methods

Procedure details

Methyl 4-phenyl-2,4-dioxobutanoate (10 g) obtained by acetophenone and dimethyl oxalate as starting materials and methylhydrazine were reacted in ethanol (60 ml) at a refluxing temperature for 1 h. The solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (mobile phase:dichloromethane) to give methyl 1-methyl-3-phenylpyrazole-5-carboxylate (3.0 g) and methyl 1-methyl-5-phenylpyrazole-3-carboxylate (3.6 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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